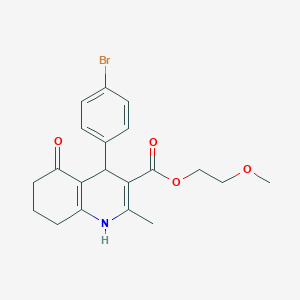
ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has been extensively studied for its various scientific research applications. It is a piperidinecarboxylate ester that is widely used in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects by targeting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate is its ability to selectively target specific enzymes or receptors, which makes it a promising candidate for drug development. However, its complex chemical structure and limited availability may pose challenges for lab experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate, which could increase its availability for lab experiments and drug development. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate involves the reaction of 4-piperidinecarboxylic acid with ethyl 4-bromobutyrate to form an intermediate compound. This intermediate is then reacted with 2-phenoxyethanol and 3-phenyl-2-propyn-1-ol to yield the final product, ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-phenoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
ethyl 4-(2-phenoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-2-28-24(27)25(17-21-29-23-13-7-4-8-14-23)15-19-26(20-16-25)18-9-12-22-10-5-3-6-11-22/h3-8,10-11,13-14H,2,15-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEXVGDPLCUJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC#CC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)


![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)

![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)